Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one is a compound characterized by its unique spirocyclic structure, which features a cyclopropane ring fused to an indene moiety. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural properties that allow for diverse chemical reactivity and biological activity.
The compound can be sourced from various chemical suppliers and is cataloged under different identifiers, including its Chemical Abstracts Service (CAS) number. It is often synthesized in laboratory settings for research purposes, particularly in the fields of organic chemistry and pharmacology.
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one belongs to the class of spiro compounds, which are defined by the presence of two or more rings that share a single atom. Specifically, it falls under the category of bicyclic compounds due to the presence of both cyclopropane and indene structures. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms.
The synthesis of Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one can be achieved through various methods. One notable approach involves a one-pot reaction that combines starting materials such as phenacylideneoxindoles with hydrazine and lead(IV) acetate. This method allows for the formation of multiple diastereoisomers in a single reaction step, showcasing high diastereoselectivity .
In practical synthesis, the reaction conditions typically include controlled temperatures and specific solvents to facilitate the cyclopropanation process. The use of lead(IV) acetate serves as an oxidizing agent to promote the formation of the desired spiro compound while minimizing side reactions.
The molecular structure of Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one consists of a cyclopropane ring attached to an indene system. The spiro center is located at the junction where these two rings meet, creating a three-dimensional conformation that is crucial for its chemical behavior.
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one can participate in various chemical reactions typical of spirocyclic compounds. These include electrophilic aromatic substitutions and nucleophilic additions due to the presence of reactive sites on both the cyclopropane and indene portions.
In laboratory settings, reactions involving this compound often require specific catalysts or reagents to enhance yields and selectivity. For instance, reactions with carbenes have been explored to generate further derivatives with potential therapeutic applications .
The mechanism by which Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one exerts its effects—particularly in biological systems—often involves interactions at the molecular level with specific receptors or enzymes. The unique spiro structure allows for conformational flexibility that can influence binding affinities.
Research indicates that compounds with similar structures may exhibit significant biological activities, including antitumor and antimicrobial properties. Understanding the precise mechanism requires detailed studies involving molecular docking and kinetic analyses.
Relevant data regarding melting points or boiling points are often not readily available but can be determined through experimental methods in controlled settings.
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one has potential applications in:
Research continues into its biological activities, aiming to uncover new therapeutic uses based on its chemical properties and reactivity patterns.
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one represents a specialized class of spirocyclic compounds characterized by a cyclopropane ring fused orthogonally to an oxindole-like structure at the indene carbonyl carbon. This molecular architecture creates significant three-dimensionality through the spiro junction, where a single quaternary carbon atom serves as the common vertex between the two rings. The scaffold's inherent structural rigidity and angular displacement impart unique physicochemical properties that have garnered increasing interest in medicinal chemistry and organic synthesis. As a spirocarbocyclic ketone, it offers distinct synthetic handles for chemical modification while maintaining conformational constraints that influence biological interactions. The compound exemplifies how strategic incorporation of cyclopropane motifs within spiro systems can enhance metabolic stability and modulate target binding, positioning it as a valuable template for drug discovery applications where traditional planar structures face limitations [2] [7].
The exploration of spirocyclic frameworks traces back to Adolf von Baeyer, who pioneered early nomenclature systems in the 1890s and recognized their unique stereochemical features [2] [7]. However, synthetic challenges delayed the practical application of complex spirocycles like Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one until advances in cyclopropanation methodologies emerged. The key breakthrough came with Gustavson's late 19th-century development of zinc-mediated dehalogenation techniques for synthesizing spiropentane derivatives, demonstrating that strained spiro systems could be intentionally constructed [3]. This foundational work enabled subsequent synthetic innovations, including ring expansion and rearrangement approaches that eventually facilitated access to more complex spiro[indene-cyclopropane] systems [3] [7].
The specific 1,1'-spiro junction between cyclopropane and indanone rings represents a strategic evolution in spirocyclic design, emerging prominently in medicinal chemistry literature during the early 21st century as researchers sought to exploit three-dimensional chemical space. Unlike earlier spiro compounds featuring identical rings, this hybrid scaffold combines the high strain energy of cyclopropane (≈27.5 kcal/mol) with the aromatic character of the indene system, creating a geometrically distinct pharmacophore [3] [7]. The precise historical emergence of Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one remains undocumented in mainstream literature, reflecting its status as a synthetic intermediate rather than a natural product. However, its development parallels broader trends in spirocyclic chemistry where medicinal chemists increasingly incorporated such motifs to address pharmacokinetic challenges in drug candidates during the 2010-2020 period [2] [6].
The molecular structure of Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one exhibits several distinctive features arising from its spiro connectivity. X-ray crystallography and electron diffraction studies of analogous spiropentane systems reveal that bonds directly connected to the spiro carbon are significantly shorter (typically 146-148 pm) than standard C-C bonds due to angular strain and rehybridization effects [3] [7]. The cyclopropane-indene fusion creates acute bond angles approximating 62° at the spiro carbon, deviating substantially from tetrahedral geometry and introducing considerable ring strain that influences both reactivity and molecular conformation [3]. This strained architecture enforces near-perpendicular orientation between the two ring systems, creating a pronounced three-dimensional profile that distinguishes it from planar aromatic compounds and reduces intermolecular stacking tendencies [2].
Table 1: Key Structural Parameters in Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one and Related Spiro Compounds
| Structural Feature | Spiropentane | Spiro[cyclopropane-1,1'-indene] | Significance |
|---|---|---|---|
| C(spiro)-C bond length | 146.9 pm | ~147 pm (estimated) | Shorter than standard C-C bonds (154 pm) due to strain |
| Methylene C-C length | 151.9 pm | - | Longer due to reduced p-character |
| Bond angle at spiro carbon | 62.2° | ~60-62° | Severe deviation from tetrahedral angle |
| Torsional barrier | ~10 kcal/mol | - | Facilitates stereomutation |
| Fsp3 | 1.0 | 0.64 | Higher 3D character than flat aromatics |
Synthetic approaches to this scaffold exploit several strategic bond-forming methodologies:
The carbonyl functionality at the 3-position of the indene ring provides a crucial synthetic handle for further elaboration, enabling transformations such as oxime formation (e.g., 6'-bromo derivatives like CAS 1396777-71-1) [4], reduction to alcohols, or nucleophilic addition reactions. The electronic influence of the spirocyclopropane moiety significantly modifies the reactivity of this ketone through both inductive effects and conformational constraints, often enhancing its electrophilicity compared to non-spiro indanones [2] [9]. Brominated derivatives such as 6'-Bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one (CAS 1396777-69-7) are particularly valuable intermediates for cross-coupling reactions, enabling efficient introduction of structural diversity at the aromatic ring [4] [9].
Table 2: Representative Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one Derivatives and Modifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one | - | C11H10O | 158.20 | Core scaffold synthesis |
| 6'-Bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one | 1396777-69-7 | C11H9BrO | 237.10 | Suzuki coupling precursor |
| (3'E)-6'-Bromo-spiro[cyclopropane-1,1'-[1H]inden]-3'(2'H)-one oxime | 1396777-71-1 | C11H10BrNO | 252.11 | Conformational constraint |
| Spiro[1,2-dihydroindene-3,1'-cyclopropane]-2-ol | 13640317 (CID) | C11H12O | 160.22 | Reduced ketone derivative |
The stereochemical complexity of this scaffold deserves particular emphasis. Due to the twisted orientation of rings, properly substituted derivatives can exhibit axial chirality even without traditional stereocenters, creating opportunities for developing chiral ligands or studying stereoselective biological recognition [7]. Computational studies indicate that the energy barrier for ring stereomutation in spiropentane analogues is approximately 10 kcal/mol, suggesting significant conformational stability at physiological temperatures while allowing controlled interconversion under specific conditions [3].
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one belongs to a structural class increasingly valorized in medicinal chemistry for its ability to confer improved drug-like properties. The high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.64) within this scaffold significantly reduces molecular planarity compared to traditional aromatic pharmacophores, leading to enhanced aqueous solubility and decreased crystallization tendency [2] [6]. This three-dimensionality is particularly valuable in addressing pharmacokinetic challenges associated with "flat" molecules, including poor membrane permeability and metabolic instability [2]. Additionally, the cyclopropane ring induces strategic metabolic resistance by blocking common cytochrome P450 oxidation sites while maintaining appropriate lipophilicity for target engagement [6].
Recent in vivo studies of structurally complex spirocycles demonstrate their potential against therapeutically challenging targets:
While specific in vivo data for Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one derivatives remains limited in public literature, closely related spiro[indene-cyclopropane] systems show promising pharmacological activities. The oxime derivative (3'E)-6'-bromo-spiro[cyclopropane-1,1'-[1H]inden]-3'(2'H)-one oxime exemplifies strategic functionalization that enhances target affinity while maintaining favorable physicochemical properties [4] [6]. Bromination at the 6'-position creates an ideal handle for structure-activity relationship (SAR) exploration via palladium-catalyzed cross-coupling, enabling efficient generation of analogues for biological screening [4] [9].
Table 3: Pharmacological Applications of Spiro[cyclopropane-1,1'-indene] Analogues in Drug Discovery
| Biological Target | Therapeutic Area | Observed Benefits | Reference Compounds |
|---|---|---|---|
| JAK kinases | Autoimmune disorders | Enhanced selectivity over related kinases | JTE-052 (delgocitinib) [2] |
| Bcl-2 family proteins | Oncology | Improved binding affinity and metabolic stability | Sonrotoclax (BGB-11417) [2] |
| TRP channels | Pain/Neuropathy | Reduced hERG liability and improved CNS penetration | Biphenyl amide antagonists [2] |
| 11β-HSD1 | Metabolic disorders | Tissue-specific inhibition through steric mimicry | Steroid mimetics [2] |
| Viral capping enzymes | Antiviral therapy | Broad-spectrum activity against RNA viruses | Piperazinyl-pyrimidine analogues [2] |
The scaffold's conformational restriction provides exceptional value in optimizing ligand-target interactions. By pre-organizing molecular topology, it reduces the entropic penalty associated with binding, potentially enhancing both affinity and selectivity [2] [6]. This effect is particularly pronounced in protein-protein interaction inhibitors where traditional small molecules often fail. Additionally, the electron-rich cyclopropane can engage in unique bonding interactions with biological targets, including directional CH-π bonds and charge-transfer interactions with aromatic residues in enzyme binding pockets [2].
Recent advances in computer-assisted synthesis planning (e.g., ASKCOS, Synthia, AiZynthFinder) have significantly accelerated the exploration of this chemical space, enabling efficient retrosynthetic analysis of complex spiro derivatives and prediction of viable routes using commercially available building blocks [8]. These computational tools help overcome historical synthetic challenges associated with spirocycle construction, making scaffolds like Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one more accessible for drug discovery programs [2] [8]. As noted in recent reviews, spirocyclic compounds present "an exciting opportunity as an unexplored chemical space in medicinal chemistry" that continues to yield novel clinical candidates despite persistent synthesis challenges [6].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5